molecular formula C12H25N3O B3234962 N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide CAS No. 1353985-55-3

N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide

Cat. No.: B3234962
CAS No.: 1353985-55-3
M. Wt: 227.35 g/mol
InChI Key: QJRZGGLOIWZAMR-UHFFFAOYSA-N
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Description

N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of an acetamide group attached to a cyclohexyl ring, which is further substituted with an amino-ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with acetic anhydride to form N-cyclohexylacetamide. This intermediate is then reacted with 2-aminoethylamine under controlled conditions to yield the final product. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, reducing the reaction time and improving the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylcyclohexylamine
  • N-Ethylcyclohexylamine
  • N-Cyclohexylacetamide

Uniqueness

N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[2-aminoethyl(ethyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-3-15(9-8-13)12-6-4-11(5-7-12)14-10(2)16/h11-12H,3-9,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRZGGLOIWZAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCC(CC1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209842
Record name Acetamide, N-[4-[(2-aminoethyl)ethylamino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353985-55-3
Record name Acetamide, N-[4-[(2-aminoethyl)ethylamino]cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353985-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[4-[(2-aminoethyl)ethylamino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide
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